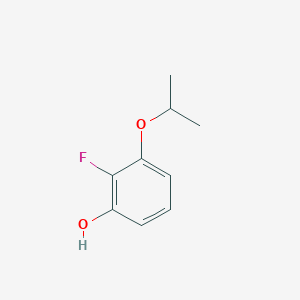

2-Fluoro-3-isopropoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-3-isopropoxyphenol, also known as FIP, is a phenolic compound with the molecular formula C9H11FO2 . It is commonly used as an intermediate in the synthesis of various drugs and pharmaceuticals due to its unique properties.

Synthesis Analysis

FIP can be synthesized through several different methods, with the most common route involving the reaction between 2-chloro-3-fluoroanisole and isopropyl phenol in the presence of a base catalyst. The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 h .Molecular Structure Analysis

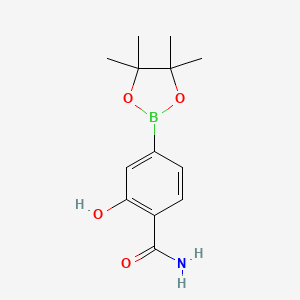

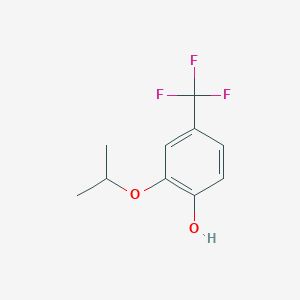

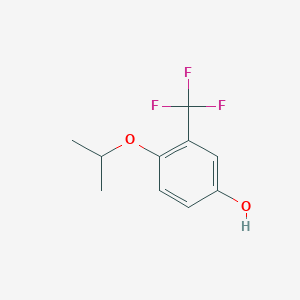

The molecular structure of 2-Fluoro-3-isopropoxyphenol includes a phenol group, an isopropoxy group, and a fluorine atom attached to the aromatic ring . Its IUPAC name is 2-fluoro-3-isopropoxyphenol and its InChI Code is 1S/C9H11FO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,1-2H3 .Physical And Chemical Properties Analysis

2-Fluoro-3-isopropoxyphenol is a liquid with a molecular weight of 170.18 . It is a white powder soluble in organic solvents like methanol, ethanol, and acetone.Wissenschaftliche Forschungsanwendungen

Chemical Properties and General Use

2-Fluoro-3-isopropoxyphenol, also known as FIP, is a phenolic compound with the molecular formula C9H11FO2. It is commonly used as an intermediate in the synthesis of various drugs and pharmaceuticals due to its unique properties.

Synthesis of Fluorinated Nucleoside Analogues

Fluorinated nucleoside analogues have attracted much attention as anticancer and antiviral agents and as probes for enzymatic function . The synthesis and conformational analysis of a 2′,3′-dideoxy-2′,3′-difluoro and a 2′-deoxy-2′-fluoro uridine derivative provide an insight into the reaction mechanism . This suggests that 2-Fluoro-3-isopropoxyphenol could potentially be used in the synthesis of these fluorinated nucleoside analogues .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2-Fluoro-3-isopropoxyphenol are not mentioned in the search results, there is a general interest in the development of fluorous compounds, including those with smaller perfluorinated units, to promote biodegradability . This suggests potential future research directions in the synthesis and application of 2-Fluoro-3-isopropoxyphenol and similar compounds.

Eigenschaften

IUPAC Name |

2-fluoro-3-propan-2-yloxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNOPHLKWJDJMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(propan-2-yloxy)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.